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Compound of Interest

Compound Name: Fmoc-NH-PEG14-acid

Cat. No.: B11934617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-NH-PEG14-acid, a
heterobifunctional linker widely utilized in bioconjugation, drug delivery, and solid-phase peptide
synthesis (SPPS). This document details its chemical structure, physicochemical properties,
and key experimental protocols for its application.

Core Concepts: Structure and Chemical Formula

Fmoc-NH-PEG14-acid is a polyethylene glycol (PEG) derivative featuring a
fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a carboxylic acid at
the other. The PEG chain consists of 14 ethylene glycol units, which imparts hydrophilicity and
flexibility to the molecule. The Fmoc protecting group is a base-labile protecting group, allowing
for its removal under mild basic conditions to expose the primary amine for subsequent
conjugation. The terminal carboxylic acid can be activated to react with primary amines,
forming stable amide bonds.

The IUPAC name for this compound is 1-(9H-fluoren-9-yl)-3-oxo-
2,7,10,13,16,19,22,25,28,31,34,37,40,43,46-pentadecaoxa-4-azanonatetracontan-49-oic acid.

Quantitative Data Summary

The key quantitative data for Fmoc-NH-PEG14-acid are summarized in the table below for
easy reference and comparison.
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Property Value Reference
Chemical Formula C46H73N0O18 [1]
Molecular Weight 928.08 g/mol [1]
Exact Mass 927.4800 [1]

_ C, 59.53%; H, 7.93%; N,
Elemental Analysis [1]
1.51%; O, 31.03%

Key Experimental Protocols

This section provides detailed methodologies for the two primary reactions involving Fmoc-NH-
PEG14-acid: Fmoc deprotection and amide bond formation.

Fmoc Deprotection Protocol

The removal of the Fmoc protecting group is a critical step to liberate the primary amine for
subsequent conjugation. This is typically achieved using a mild base, most commonly
piperidine in an organic solvent.

Materials:

 Fmoc-NH-PEG14-acid conjugate

e 20% (v/v) Piperidine in Dimethylformamide (DMF)

o Dimethylformamide (DMF)

Procedure:

e Suspend the Fmoc-protected substrate (e.g., on a solid support) in DMF.

o Add the 20% piperidine in DMF solution to the substrate. A typical ratio is 10 mL of solution
per gram of resin.

o Agitate the mixture at room temperature.
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e The deprotection reaction is generally rapid, with a half-life of the Fmoc group of
approximately 6 seconds in this solution. A reaction time of 5-10 minutes is usually sufficient.

e Following deprotection, thoroughly wash the substrate with DMF to remove the cleaved
Fmoc-piperidine adduct and excess piperidine.

Amide Bond Formation (Carboxylic Acid Activation and
Coupling)
The terminal carboxylic acid of Fmoc-NH-PEG14-acid can be coupled to a primary amine-

containing molecule (e.g., a protein, peptide, or drug) through the formation of a stable amide
bond. This process typically involves the activation of the carboxylic acid using coupling agents.

Materials:

Fmoc-NH-PEG14-acid

Amine-containing molecule

Coupling agents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-
hydroxysuccinimide (NHS) or HBTU/HOBt.

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent.

Tertiary base (e.g., Diisopropylethylamine - DIPEA)

Procedure using EDC/NHS:

Dissolve Fmoc-NH-PEG14-acid in anhydrous DMF.
e Add 1.2 equivalents of EDC and 1.2 equivalents of NHS to the solution.

« Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic
acid, forming an NHS ester.

e In a separate vessel, dissolve the amine-containing molecule in an appropriate buffer or
solvent.
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e Add the activated Fmoc-NH-PEG14-acid solution to the amine-containing molecule.

« If the reaction is performed in an organic solvent, add 2-3 equivalents of a tertiary base like
DIPEA to neutralize any acid formed and facilitate the reaction.

» Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for challenging
couplings.

e Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, LC-
MS).

e Upon completion, the product can be purified using standard chromatographic techniques.

Visualizing Experimental Workflow

The following diagram illustrates a typical workflow for the utilization of Fmoc-NH-PEG14-acid
in a bioconjugation application, from the initial deprotection of a resin-bound amine to the final
conjugation of a target molecule.

Fmoc Deprotection Amide Coupling

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

 To cite this document: BenchChem. [A Technical Guide to Fmoc-NH-PEG14-acid: Structure,
Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11934617#fmoc-nh-pegl4-acid-structure-and-
chemical-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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